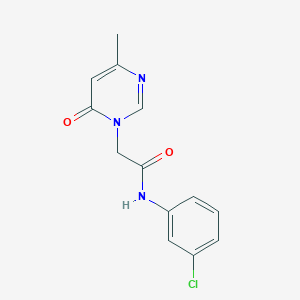

N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

CAS No.: 1203405-29-1

Cat. No.: VC4708390

Molecular Formula: C13H12ClN3O2

Molecular Weight: 277.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203405-29-1 |

|---|---|

| Molecular Formula | C13H12ClN3O2 |

| Molecular Weight | 277.71 |

| IUPAC Name | N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C13H12ClN3O2/c1-9-5-13(19)17(8-15-9)7-12(18)16-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,16,18) |

| Standard InChI Key | AEHNYEDMHUFKMF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC=C2)Cl |

Introduction

N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound classified within the acetamide class. It features a chlorophenyl group, a methyl-substituted pyrimidinone ring, and an acetamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a biochemical probe or as a lead compound for pharmaceutical development.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves several key steps, although detailed protocols are not widely documented. Generally, the synthesis of similar compounds involves the formation of the pyrimidinone ring through condensation reactions, introduction of the chlorophenyl group via nucleophilic aromatic substitution, and the formation of the acetamide moiety through acylation reactions.

Potential Applications

This compound has several potential applications in medicinal chemistry, including:

-

Biochemical Probe: It can be used to study specific biological pathways by interacting with enzymes or receptors.

-

Pharmaceutical Development: Its unique structural components may confer specific biological activities, making it a lead compound for drug development.

Biological Activities

While specific biological activities of N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide are not extensively documented, compounds with similar structures often exhibit antimicrobial, antitumor, and anti-inflammatory effects. The chlorophenyl and pyrimidinone moieties are known to enhance interactions with biological targets, suggesting potential therapeutic applications.

Research Findings and Future Directions

Detailed biochemical studies are necessary to elucidate the interactions of N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide with biological targets. Molecular docking studies and in vitro assays can provide insights into its potential as a therapeutic agent. Further research should focus on optimizing its synthesis, characterizing its physical properties, and evaluating its efficacy in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume